N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is an organic compound that belongs to the class of sulfonylbenzamides. This compound is characterized by the presence of an iodophenyl group, a pyrrolidinyl group, and a sulfonylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps. One common method starts with the iodination of aniline to form 4-iodoaniline. This intermediate is then reacted with sulfonyl chloride to produce 4-iodophenylsulfonyl chloride. The final step involves the reaction of 4-iodophenylsulfonyl chloride with 4-pyrrolidin-1-ylbenzamide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-N’-2-chloroethylurea: Known for its anticancer properties and colon-specific accumulation.
N-(4-iodophenyl)-β-alanine derivatives: Exhibits various biological activities, including antibacterial and anticancer properties.
Uniqueness
N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE stands out due to its unique combination of an iodophenyl group, a pyrrolidinyl group, and a sulfonylbenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
N-(4-iodophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJOCWQZBBRKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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